molecular formula C10H17BrO2 B183942 Ethyl 2-bromo-2-cyclohexylacetate CAS No. 42716-73-4

Ethyl 2-bromo-2-cyclohexylacetate

Cat. No. B183942
CAS RN: 42716-73-4
M. Wt: 249.14 g/mol
InChI Key: FTYNNRHJKRDCEJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-cyclohexylacetate, also known as Ethyl α-bromocyclohexaneacetate, is a useful research chemical . It has a molecular weight of 249.14 and a molecular formula of C10H17BrO2 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-2-cyclohexylacetate contains a total of 30 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-2-cyclohexylacetate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 249.14 and a molecular formula of C10H17BrO2 .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 2-bromo-2-cyclohexylacetate is involved in various chemical reactions and synthetic processes. For instance, it reacts with dimethyl sulphoxide in oxidation processes to form different derivatives, as highlighted in the study of oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates (Sato, Inoue, Hirayama, & Ohashi, 1977). Furthermore, its role in the synthesis of various organic compounds, such as 2-Ketocyclohexylsuccinic acid, has been documented, demonstrating its versatility in organic chemistry (Charlesworth, McRae, & MacFarlane, 1943).

Intermediate in Pharmaceutical Synthesis

This compound also finds application as an intermediate in the synthesis of pharmaceuticals. For instance, it is used in the synthetic process of novel pesticides, where its reactions with other compounds form crucial intermediates (Shan, 2011). Its role in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, also exemplifies its importance in pharmaceutical chemistry (Xin-zhi, 2006).

Biochemical Studies

Ethyl 2-bromo-2-cyclohexylacetate plays a role in biochemical studies as well. For example, it is used in the synthesis of bromophenol derivatives with cyclopropyl moiety, which have demonstrated efficacy as enzyme inhibitors, important in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Enantioselective Synthesis and Chiral Chemistry

The compound is also significant in the field of chiral chemistry, particularly in enantioselective synthesis. A study on the chemo-enzymatic synthesis of chiral cyclic compounds highlights its application in achieving kinetic resolution of 2-bromo-2-cyclohexenol (Noheda, García, Pozuelo, & Herradón, 1996).

Safety And Hazards

Ethyl 2-bromo-2-cyclohexylacetate is classified as a dangerous substance. It has a hazard statement of H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

ethyl 2-bromo-2-cyclohexylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYNNRHJKRDCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376424
Record name ethyl 2-bromo-2-cyclohexylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-cyclohexylacetate

CAS RN

42716-73-4
Record name ethyl 2-bromo-2-cyclohexylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RG Johnson, RK Ingham - Chemical Reviews, 1956 - ACS Publications
Largely because of the extensive contributions of the Hunsdieckers (96, 97, 98, 99, 100, 101, 102) to our knowledge of this reaction, many chemists refer to the reaction under …
Number of citations: 309 pubs.acs.org
HT Bonge, T Hansen - Synthesis, 2008 - thieme-connect.com
Ethyl halodiazoacetates react with a range of substrates in regioselective rhodium (II)-catalysed CH and Si-H insertion reactions giving α-halocarbonyl products in up to 82% yield. The …
Number of citations: 13 www.thieme-connect.com

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